molecular formula C6H14N2O B135047 1,2-Dimethyldiazinan-4-ol CAS No. 132846-57-2

1,2-Dimethyldiazinan-4-ol

Cat. No.: B135047
CAS No.: 132846-57-2
M. Wt: 130.19 g/mol
InChI Key: LVNCVRHFVVHJLR-UHFFFAOYSA-N
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Description

1,2-Dimethyldiazinan-4-ol is a six-membered heterocyclic compound containing two nitrogen atoms (diazinane core) with methyl groups at positions 1 and 2 and a hydroxyl group at position 4. The methyl and hydroxyl substituents likely influence its solubility, stability, and electronic properties compared to related heterocycles.

Properties

CAS No.

132846-57-2

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1,2-dimethyldiazinan-4-ol

InChI

InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3

InChI Key

LVNCVRHFVVHJLR-UHFFFAOYSA-N

SMILES

CN1CCC(CN1C)O

Canonical SMILES

CN1CCC(CN1C)O

Synonyms

4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on heterocyclic analogs from the evidence, emphasizing ring systems, substituents, synthetic routes, and functional group reactivity.

Structural Analogues

A. 1,2-Thiazinane Derivatives () Compounds such as 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) share a six-membered ring but differ in heteroatoms (sulfur vs. nitrogen) and substituents. Key distinctions:

  • 1,2-Dimethyldiazinan-4-ol : Contains two methyl groups (positions 1 and 2) and a hydroxyl group (position 4).
  • Thiazinanes (35, 36) : Feature a sulfur atom and sulfone group (SO₂), enhancing electrophilicity and rigidity compared to diazinanes.

B. 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) ()
This compound includes a ketone group and sulfone, which increase polarity and hydrogen-bonding capacity compared to the hydroxyl group in this compound.

C. Imidazole Derivatives ()
Compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol differ in ring size (five-membered vs. six-membered) and electronic properties. The nitro group in imidazoles enhances redox reactivity, whereas the diazinane hydroxyl group may participate in acid-base interactions.

Physicochemical Properties

  • Acidity : The hydroxyl (pKa ~10–12) is less acidic than sulfone (pKa ~1–3) but more acidic than methyl groups, enabling selective derivatization.
  • Conformation : Diazinanes exhibit chair conformations, whereas thiazinanes with sulfone groups may adopt flattened rings due to electronic effects .

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